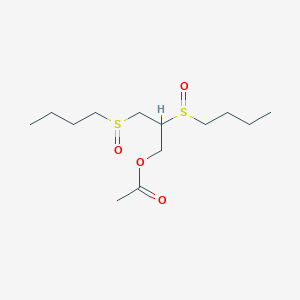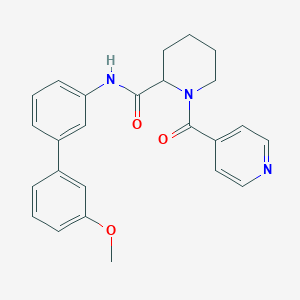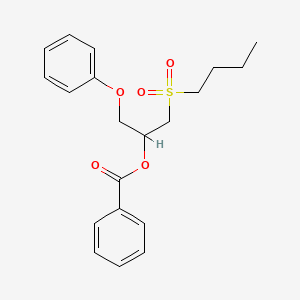
2,3-bis(butylsulfinyl)propyl acetate
Overview
Description
2,3-bis(butylsulfinyl)propyl acetate, commonly known as BBSPA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. BBSPA is a sulfur-containing compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. In
Mechanism of Action
The mechanism of action of BBSPA is not yet fully understood. However, studies have suggested that BBSPA may exert its effects by modulating the activity of various enzymes and signaling pathways in the body. For example, BBSPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. BBSPA has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
BBSPA has been found to exhibit a range of biochemical and physiological effects. Studies have shown that BBSPA exhibits anti-inflammatory, antioxidant, and anticancer properties. BBSPA has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BBSPA is its high purity and yield, which makes it a reliable and efficient compound for use in lab experiments. BBSPA is also relatively stable and can be stored for extended periods without significant degradation.
However, one of the limitations of BBSPA is its relatively high cost, which may limit its use in some research studies. BBSPA is also a relatively new compound, and its properties and potential applications are still being explored.
Future Directions
There are several future directions for research on BBSPA. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Studies could focus on the mechanisms of action of BBSPA and its effects on specific disease pathways.
Another potential direction for research is to explore the potential of BBSPA as a chiral auxiliary in asymmetric synthesis. Studies could focus on optimizing the synthesis method of BBSPA and its applications in the synthesis of various compounds.
Conclusion:
In conclusion, BBSPA is a promising compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. The synthesis method of BBSPA is reliable and efficient, and it has been investigated for its potential applications in organic synthesis and as a therapeutic agent. BBSPA exhibits a range of biochemical and physiological effects, and its potential as a research tool is still being explored. Future research on BBSPA could lead to important discoveries in various scientific fields.
Scientific Research Applications
BBSPA has been extensively studied for its potential applications in various scientific research fields. One of the most notable applications of BBSPA is in the field of organic synthesis, where it has been used as a chiral auxiliary for the asymmetric synthesis of various compounds. BBSPA has also been investigated for its potential as a chiral stationary phase in chromatography.
In addition to its applications in organic synthesis, BBSPA has also been studied for its potential as a therapeutic agent. Studies have shown that BBSPA exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2,3-bis(butylsulfinyl)propyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4S2/c1-4-6-8-18(15)11-13(10-17-12(3)14)19(16)9-7-5-2/h13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQACSZLSMSYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC(=O)C)S(=O)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3925833.png)
![{2-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3925837.png)


![N-(4-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925861.png)
![N-(4-methoxyphenyl)-2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3925868.png)
![N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925886.png)
![10-bromo-6-(3-phenyl-1H-pyrazol-4-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925893.png)
![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B3925901.png)
![7-{(4-methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925911.png)
![N-(2-methoxyphenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925922.png)
methyl]-8-quinolinol](/img/structure/B3925924.png)

